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Lys(CO-C3-p-I-Ph)-OMe

Cat. No.: B12386491
M. Wt: 432.3 g/mol
InChI Key: VDKOYQQVPOAMHS-HNNXBMFYSA-N
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Description

Significance of Lysine (B10760008) as a Biomolecular Scaffold for Chemical Modification

Lysine, an amino acid with a primary amine on its side chain, is a frequent target for chemical modification within proteins. nih.govjst.go.jp Its high abundance on protein surfaces and the nucleophilic nature of its ε-amino group make it readily accessible for bioconjugation. nih.govrsc.org This process of covalently linking molecules can be used for a variety of applications, including:

Medical Diagnostics: Attaching fluorescent labels to proteins. nih.gov

Biopharmaceuticals: Creating antibody-drug conjugates (ADCs), and improving drug delivery. nih.gov

Bioimaging: Developing targeted imaging agents. nih.gov

Biological Tools: Studying cellular pathways and molecular mechanisms. nih.gov

The pKa of the primary amines on lysine's side chain is approximately 10.5, which means it is predominantly positively charged at physiological pH. rsc.org By adjusting the pH to a range of 8.5–9.5, the lysine side chain becomes more nucleophilic and thus more reactive for modification. nih.gov This inherent reactivity and prevalence make lysine a versatile and valuable scaffold for chemical biologists. nih.govjst.go.jp

Overview of Amino Acid Derivatization Strategies and their Academic Relevance

Amino acid derivatization is a key technique in analytical chemistry and chemical biology. creative-proteomics.commdpi.com It involves chemically modifying amino acids to enhance their detection and separation. creative-proteomics.comtandfonline.com This is particularly important for techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), where derivatization can improve sensitivity, resolution, and volatility. creative-proteomics.comsigmaaldrich.com

Common derivatization agents include:

Ortho-phthalaldehyde (OPA): Reacts with primary amino acids to form fluorescent derivatives. tandfonline.commdpi.com

9-fluorenylmethyl chloroformate (FMOC): Reacts with both primary and secondary amino acids. tandfonline.commdpi.com

Dansyl chloride: Creates fluorescent derivatives for enhanced detection. creative-proteomics.com

These strategies are crucial for a wide range of research applications, from quantifying amino acids in complex biological samples to identifying potential disease biomarkers. creative-proteomics.commdpi.com The ability to precisely analyze and modify amino acids is fundamental to understanding their roles in health and disease. mdpi.comnih.gov

Contextualizing Lys(CO-C3-p-I-Ph)-OMe as a Designed Molecular Entity

This compound is a specifically designed chemical entity that functions as a pharmacokinetic (PK) modifier. medchemexpress.com Its primary role is to improve the properties of other molecules, particularly prostate-specific membrane antigen (PSMA) ligands like Ac-PSMA-trillium. medchemexpress.commedchemexpress.eu

The key features of this compound's design are:

Lysine base: Provides the core structure for modification.

para-iodophenyl (p-I-Ph) group: A halogenated aromatic moiety that plays a crucial role in its function.

Methyl ester (OMe): A common modification in medicinal chemistry.

By increasing the binding of PSMA ligands to albumin, a protein in blood plasma, this compound extends their residence time in the bloodstream. medchemexpress.com This can lead to a longer half-life and potentially more effective therapeutic or diagnostic action. medchemexpress.com It has also been shown to reduce the absorption of these ligands by the salivary glands. medchemexpress.com

Research Impetus for Investigating Halogenated Aromatic Moieties in Bioconjugates

The inclusion of halogen atoms, particularly iodine, in bioactive molecules is a deliberate strategy in medicinal chemistry. acs.orgacs.org Halogenated aromatic moieties, like the iodophenyl group in this compound, can form what are known as halogen bonds. acs.org A halogen bond is a non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with an electron donor. acs.org

The significance of halogen bonding in bioconjugates includes:

Enhanced Specificity: The directional nature of halogen bonds can lead to more specific interactions. acs.org

Improved Permeability: Halogenation can influence a molecule's ability to cross cell membranes. acs.org

The use of iodinated compounds is also prevalent in the development of imaging agents for techniques like single-photon emission computed tomography (SPECT) and positron emission tomography (PET). researchgate.netacs.org The radioisotopes of iodine are particularly useful for these applications. acs.org

Current Paradigms in Rational Design of Bioactive Chemical Probes

The design of bioactive chemical probes has become increasingly sophisticated, moving towards a paradigm of rational design. unimi.itmdpi.com This approach leverages computational tools and a deep understanding of molecular interactions to create molecules with specific functions. researchgate.netmdpi.com

Key aspects of modern rational design include:

Structure-Based Design: Using the three-dimensional structure of a target protein to design complementary ligands. mdpi.com

Ligand-Based Design: Using the properties of known active molecules to design new ones. mdpi.com

Fragment-Based Design: Building up a potent ligand from smaller molecular fragments that bind to the target. unimi.it

Artificial Intelligence and Machine Learning: Utilizing AI to analyze large datasets and predict the properties of new molecules. mdpi.comaip.org

This shift towards a more predictive and iterative design process, often integrating computational and experimental methods, is accelerating the discovery of new chemical probes and therapeutics. aip.orgnih.gov The development of molecules like this compound is a testament to the power of this rational design approach in creating tools that can modulate biological systems with high precision.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25IN2O3 B12386491 Lys(CO-C3-p-I-Ph)-OMe

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H25IN2O3

Molecular Weight

432.3 g/mol

IUPAC Name

methyl (2S)-2-amino-6-[4-(4-iodophenyl)butanoylamino]hexanoate

InChI

InChI=1S/C17H25IN2O3/c1-23-17(22)15(19)6-2-3-12-20-16(21)7-4-5-13-8-10-14(18)11-9-13/h8-11,15H,2-7,12,19H2,1H3,(H,20,21)/t15-/m0/s1

InChI Key

VDKOYQQVPOAMHS-HNNXBMFYSA-N

Isomeric SMILES

COC(=O)[C@H](CCCCNC(=O)CCCC1=CC=C(C=C1)I)N

Canonical SMILES

COC(=O)C(CCCCNC(=O)CCCC1=CC=C(C=C1)I)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Lys Co C3 P I Ph Ome

Strategic Approaches for Lysine (B10760008) N-Terminal and Side-Chain Modification

Lysine possesses two primary nucleophilic sites: the α-amino group at the N-terminus and the ε-amino group on its side chain. Differentiating between these two sites is fundamental to the synthesis of specifically modified lysine derivatives like Lys(CO-C3-p-I-Ph)-OMe, where the modification is exclusively on the side chain. This requires strategic use of selective chemical techniques and protecting groups. springernature.com

The selective acylation of the ε-amino group of lysine in the presence of the α-amino group is a common challenge in peptide chemistry. While the α-amino group is generally more nucleophilic, its lower pKa (around 9) compared to the ε-amino group (around 10.5) allows for pH-mediated selectivity. At a controlled pH below 9, the α-amino group is more likely to be protonated and thus non-nucleophilic, allowing for preferential acylation at the more basic ε-amino group.

Kinetically controlled labeling represents another strategy, where the reaction conditions (e.g., temperature, solvent, and nature of the acylating agent) are optimized to favor modification at one site over the other. acs.org For the synthesis of this compound, the most direct and unambiguous method involves the use of an N-terminally protected lysine derivative, such as Fmoc-Lys-OMe or Boc-Lys-OMe. With the α-amino group masked, the ε-amino group is the only site available for the subsequent acylation with the linker moiety. This approach circumvents issues of selectivity and leads to a higher yield of the desired product. While non-enzymatic acylation of lysine can occur via reactive species like acyl-CoA thioesters, this is more relevant in biological contexts than in controlled chemical synthesis. nih.gov

Orthogonal synthesis is a cornerstone of modern peptide and medicinal chemistry, enabling the selective removal of one type of protecting group in the presence of others. nih.goviris-biotech.de This strategy is essential for complex syntheses requiring sequential, site-specific modifications. In the context of synthesizing this compound, an orthogonal protecting group is used to block the α-amino group of lysine, while the C-terminal carboxylic acid is typically protected as a methyl ester (OMe).

The two most common orthogonal protection schemes in peptide synthesis are the Boc/Bzl and Fmoc/tBu strategies. researchgate.net

Boc (tert-butyloxycarbonyl): This group is used to protect α-amino functions and is removed under moderate to strong acidic conditions (e.g., trifluoroacetic acid, TFA). It is orthogonal to groups like Fmoc (removed by base) and Alloc (removed by palladium catalysis).

Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group, typically removed with a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de It is orthogonal to acid-labile groups such as Boc and tBu (tert-butyl), which are used to protect side chains. iris-biotech.de

For the synthesis of this compound, a starting material like Fmoc-Lys-OMe would be ideal. The Fmoc group protects the α-amine, leaving the ε-amine free for acylation. After the linker and iodophenyl moiety are attached to the side chain, the Fmoc group can be removed under basic conditions without affecting the newly formed amide bond, the methyl ester, or the iodophenyl group. This compatibility is the essence of an orthogonal strategy. nih.gov

Protecting Group Abbreviation Cleavage Condition Orthogonal To
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Boc, tBu, Trt (acid-labile)
tert-ButoxycarbonylBocAcid (e.g., TFA)Fmoc (base-labile), Alloc (Pd-labile)
BenzylBzlStrong Acid (HF) / HydrogenolysisFmoc, Boc (under specific conditions)
tert-ButyltBuAcid (e.g., TFA)Fmoc (base-labile)
AllyloxycarbonylAllocPd(0) catalystFmoc, Boc, tBu

Construction of the Carbonyl-C3 Aliphatic Linker

The linker connecting the lysine side chain to the para-iodophenyl moiety is a crucial component that influences the molecule's pharmacokinetic properties. It consists of a carbonyl group and a three-carbon aliphatic chain, derived from 4-(p-iodophenyl)butyric acid. nih.gov

Amide bond formation is one of the most common reactions in medicinal chemistry. sigmaaldrich.com The reaction involves the coupling of a carboxylic acid (the linker) with an amine (the ε-amino group of lysine). To facilitate this reaction, the carboxylic acid must first be activated. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, making it susceptible to nucleophilic attack by the amine.

Numerous coupling reagents are available, often used in combination with additives to improve efficiency and suppress side reactions like racemization. Common strategies include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. EDC is particularly advantageous due to the formation of a water-soluble urea (B33335) byproduct that is easily removed during workup.

Phosphonium and Uronium/Guanidinium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU are highly efficient and lead to rapid amide bond formation with minimal side reactions.

The general mechanism involves the activation of the carboxylic acid to form a reactive intermediate (e.g., an O-acylisourea for carbodiimides or an activated ester for HATU/HBTU), which is then readily displaced by the amine. organic-chemistry.org Enzymatic methods for amide bond formation also exist but are less common for the synthesis of modified amino acid derivatives. rsc.orgnih.gov

Reagent Name Acronym Class Notes
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideForms an insoluble dicyclohexylurea (DCU) byproduct.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCCarbodiimideForms a water-soluble urea byproduct, simplifying purification.
(O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HATUUronium SaltHighly efficient, fast reaction times, low racemization.
(2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HBTUUronium SaltSimilar to HATU, widely used in solid-phase peptide synthesis.
n-Propanephosphonic acid anhydride (B1165640)T3PPhosphonic AnhydrideA robust and practical reagent for a wide range of substrates. organic-chemistry.org

Length: Linker length must be sufficient to span the distance between the parent molecule and the binding pocket on the target protein (albumin). A linker that is too short may cause steric hindrance and prevent effective binding, while an overly long linker could lead to undesirable flexibility, reduced binding affinity, and potential off-target interactions. pnas.org The C3 chain in 4-(p-iodophenyl)butyric acid has been shown to be effective for this purpose. nih.gov

Flexibility: Aliphatic chains like the C3 linker are generally flexible, allowing the terminal iodophenyl group to adopt an optimal orientation within its binding site on albumin. nih.gov While highly flexible linkers (e.g., rich in glycine) can be advantageous, some degree of rigidity can help pre-organize the molecule for binding, potentially increasing affinity. nih.govacs.org The C3 alkyl chain offers a balance between conformational freedom and entropic cost upon binding.

The optimization process often involves synthesizing a series of analogues with varying linker lengths (e.g., C2, C3, C4, C5) and evaluating their binding affinity and pharmacokinetic profiles to identify the optimal structure.

Introduction of the para-Iodophenyl (p-I-Ph) Moiety

The para-iodophenyl group is the key pharmacophore responsible for binding to albumin. This moiety is typically introduced as part of a complete building block, 4-(p-iodophenyl)butyric acid, which is then coupled to the lysine side chain. The synthesis of this building block is a standard procedure in organic chemistry.

A common synthetic route to 4-(p-iodophenyl)butyric acid involves a Friedel-Crafts acylation of iodobenzene (B50100) with succinic anhydride, followed by a reduction of the resulting ketone.

Friedel-Crafts Acylation: Iodobenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-(4-iodophenyl)-4-oxobutanoic acid.

Reduction: The ketone in the product from the first step is then reduced to a methylene (B1212753) group (-CH₂-). A Clemmensen reduction (using zinc amalgam and hydrochloric acid) or a Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed to yield the final product, 4-(p-iodophenyl)butyric acid.

Alternatively, direct iodination of a precursor like 4-phenylbutyric acid can be achieved using various iodinating agents. Methods for the iodination of aromatic rings include the use of iodine in the presence of an oxidizing agent (e.g., nitric acid) or employing electrophilic iodine reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). Mild methods, such as the iodination of an intermediate aryltrimethylsilane, can also be used to achieve high regioselectivity. acs.org Once synthesized, the 4-(p-iodophenyl)butyric acid is ready for activation and coupling to the lysine derivative as described in section 2.2.1.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halide Incorporation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon bonds, which can be applied to the synthesis of the key precursor, 4-(4-iodophenyl)butanoic acid. While direct iodination is a common route, cross-coupling offers an alternative pathway for constructing the aryl-alkane skeleton.

Methodologies such as the Suzuki, Heck, and Negishi couplings are cornerstones of modern organic synthesis for creating C(sp²)-C(sp³) bonds. nih.gov In a hypothetical Suzuki coupling approach, the synthesis could involve the reaction of a boronic acid derivative of benzene (B151609) with a halogenated butane (B89635) derivative, or vice-versa. For instance, 4-iodophenylboronic acid could be coupled with an ester of 4-bromobutanoic acid in the presence of a palladium catalyst and a base.

A related approach is the palladium-catalyzed direct C-H arylation. For example, methods have been developed for the direct arylation of butenoic acid derivatives using arylsulfonyl hydrazides as the aryl source, which proceeds via an oxidative Heck-type mechanism. organic-chemistry.org Such strategies, while not directly reported for this specific compound, are indicative of the advanced catalytic methods available for synthesizing the necessary precursors.

Coupling ReactionReactant 1Reactant 2Catalyst SystemProduct Type
Suzuki Coupling Aryl Boronic AcidAlkyl HalidePd(0) catalyst (e.g., Pd(PPh₃)₄), BaseAryl-Alkyl
Heck Coupling Aryl HalideAlkenePd catalyst, BaseAryl-Alkene
Negishi Coupling Aryl HalideOrganozinc ReagentPd or Ni catalystAryl-Alkyl

This table presents plausible palladium-catalyzed cross-coupling reactions that could be adapted for the synthesis of the 4-phenylbutanoic acid skeleton.

Direct Iodination Strategies for Aromatic Systems

A more direct and common method for incorporating the iodine atom onto the aromatic ring is through electrophilic aromatic substitution. The precursor, 4-phenylbutanoic acid, can be synthesized and then directly iodinated to yield 4-(4-iodophenyl)butanoic acid. matrix-fine-chemicals.comnih.gov

A well-established method for the iodination of deactivated or moderately activated arenes involves the use of iodic acid (HIO₃) in a strongly acidic medium. nih.gov In this procedure, the aromatic precursor is treated with iodic acid in a mixture of acetic acid, acetic anhydride, and concentrated sulfuric acid. The reaction generates a potent electrophilic iodine species capable of substituting a hydrogen atom on the phenyl ring, primarily at the para position due to steric guidance from the butanoic acid chain. The reaction mixture is typically processed by pouring it into an aqueous solution of a reducing agent, such as sodium sulfite, to quench excess oxidant and isolate the iodinated product. nih.gov

Table of Iodinating Reagents and Conditions

Reagent(s) Conditions Substrate Key Features
HIO₃ / H₂SO₄ / Ac₂O 0°C to 50°C 4-Phenylbutanoic acid Effective for moderately deactivated rings; high yield of p-isomer. nih.gov
I₂ / HIO₃ Acetic Acid, H₂O, H₂SO₄ Aromatic Compounds Classic method for electrophilic iodination.

Handling of Halogenated Aromatic Precursors

The key halogenated precursor in the synthesis is 4-(p-iodophenyl)butyric acid. sigmaaldrich.com Like many organohalogen compounds, it requires careful handling to ensure laboratory safety. Standard practice dictates the use of personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat. sigmaaldrich.com Operations involving the solid or solutions of the compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

This compound is classified as a combustible solid and should be stored in a cool, dry place away from ignition sources. sigmaaldrich.com Specific toxicological data may be limited, so it is prudent to treat it as a potential irritant and handle it with appropriate caution to minimize exposure.

Esterification Chemistry for Methyl Ester (OMe) Formation

The final structure of this compound includes a methyl ester at the alpha-carboxyl group of the lysine backbone. This transformation is a critical step in the synthetic pathway.

Controlled Esterification of Carboxylic Acid Precursors

The esterification can be performed either on the lysine starting material before the acylation of the side chain or on the final N-acylated product. A common and straightforward method is the Fischer esterification of the amino acid's carboxylic acid group.

A typical procedure involves dissolving the amino acid or its acylated derivative in methanol (B129727), followed by the addition of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid (generated in situ from thionyl chloride or acetyl chloride). ambeed.com The reaction is often stirred at room temperature or gently heated to drive the equilibrium toward the ester product. For example, 4-(p-iodophenyl)-butyric acid can be converted to its methyl ester by treatment with methanol and a catalytic amount of concentrated sulfuric acid. ambeed.com The reaction is worked up by neutralizing the acid and extracting the ester into an organic solvent.

Common Esterification Methods

Method Reagents Temperature Advantages
Fischer Esterification Methanol, H₂SO₄ (cat.) Room Temp to Reflux Simple, inexpensive reagents. ambeed.com
Thionyl Chloride Methanol, SOCl₂ 0°C to Room Temp Forms HCl in situ, high yield.

Advanced Synthetic Approaches and Purification Methodologies

The final construction of this compound involves the formation of an amide bond between the ε-amino group of lysine methyl ester and the carboxylic acid of 4-(4-iodophenyl)butanoic acid. This reaction is a standard peptide coupling procedure.

The carboxylic acid is typically activated in situ using a coupling reagent to facilitate the nucleophilic attack by the amino group of lysine methyl ester. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. The reaction is carried out in an aprotic organic solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), usually in the presence of a non-nucleophilic base like triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA) to neutralize any acid formed. ambeed.com

Following the synthesis, purification is essential to isolate the target compound from unreacted starting materials, reagents, and byproducts. For N-acylated amino acid esters, which are often non-volatile solids or oils, the primary purification technique is column chromatography.

Silica Gel Chromatography: This is a standard method for separating compounds based on polarity. A solvent system (eluent) of appropriate polarity is chosen to allow for the separation of the desired product from impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity, RP-HPLC is the method of choice. This technique uses a nonpolar stationary phase and a polar mobile phase, and is particularly effective for purifying peptide-like molecules and other polar organic compounds.

Distillation: While some simpler N-acyl amino acid esters can be purified by high-vacuum distillation, this method is generally unsuitable for a complex molecule like this compound due to its high molecular weight and potential for thermal decomposition. acs.org

Final characterization and purity assessment are typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

Table of Mentioned Compounds

Compound Name Abbreviation / Formula
This compound C₁₇H₂₅IN₂O₃
4-(4-iodophenyl)butanoic acid p-I-Ph-C3-COOH
Lysine methyl ester Lys-OMe
N,N'-dicyclohexylcarbodiimide DCC
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC
1-hydroxybenzotriazole HOBt
N-hydroxysuccinimide NHS
Dimethylformamide DMF
Triethylamine NEt₃

Solid-Phase vs. Solution-Phase Synthesis Considerations

Solid-Phase Peptide Synthesis (SPPS): This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. neulandlabs.com For a molecule like this compound, which is a single modified amino acid, a full multi-step SPPS is not directly applicable. However, the principles of using solid supports for immobilization and purification can be adapted. For instance, a precursor to the final compound could be attached to a resin, modified, and then cleaved.

A significant advantage of the solid-phase approach is the ability to drive reactions to completion by using an excess of reagents, which can then be easily washed away from the resin-bound product. neulandlabs.com This simplifies purification between steps. Various resins are available, and their choice depends on the cleavage conditions required at the end of the synthesis. neulandlabs.com For instance, a rink amide resin could be used if an amide C-terminus were desired, while other resins allow for cleavage to a carboxylic acid. acs.org

Hybrid Approach: A combination of both solid-phase and solution-phase techniques can also be employed. For example, a key intermediate could be synthesized on a solid support to take advantage of the simplified purification, then cleaved from the resin for subsequent modifications in solution. neulandlabs.com

Parameter Solid-Phase Synthesis Solution-Phase Synthesis
Scalability Less suited for very large quantitiesHighly scalable
Purification Simplified (washing of resin)Requires purification after each step
Reaction Conditions Excess reagents can be usedStoichiometric control is more critical
Yield Can be lower for longer peptides due to multiple stepsCan be higher for smaller molecules
Cost Resins and specialized equipment can be expensiveGenerally more cost-effective for large scale

Chromatographic and Spectroscopic Purification Techniques

Regardless of the synthetic route chosen, rigorous purification is essential to isolate this compound with high purity. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for the purification of synthetic peptides and amino acid derivatives. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA). nih.gov The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. By carefully optimizing the gradient of the mobile phase, high-resolution separation can be achieved.

Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. tennessee.edu For a compound like this compound, which has a free amine group, cation-exchange chromatography could be a viable purification step. The charged molecule binds to the oppositely charged stationary phase and is eluted by changing the pH or ionic strength of the mobile phase.

Spectroscopic Techniques for Characterization:

Mass Spectrometry (MS): This technique provides information about the molecular weight of the synthesized compound, confirming that the desired modifications have occurred. researchgate.net Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the molecule for analysis. High-resolution mass spectrometry can provide the exact molecular formula, further confirming the identity of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed chemical structure of the molecule. NMR can confirm the presence of the p-iodophenyl group, the propyl linker, and the lysine backbone, as well as ensure that the modifications have occurred at the correct positions.

Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy can identify the presence of specific functional groups (e.g., amides, esters, aromatic rings), while UV-Vis spectroscopy can be used to detect and quantify the compound, especially due to the presence of the aromatic p-iodophenyl group. nih.govmdpi.com

Technique Purpose Information Obtained
RP-HPLC Purification and Purity AssessmentRetention time, separation of impurities
Ion-Exchange Chromatography PurificationSeparation based on charge
Mass Spectrometry Identification and ConfirmationMolecular weight, elemental composition
NMR Spectroscopy Structural ElucidationConnectivity of atoms, chemical environment
IR Spectroscopy Functional Group AnalysisPresence of key functional groups
UV-Vis Spectroscopy Detection and QuantificationPresence of chromophores, concentration

Molecular Architecture and Computational Analyses of Lys Co C3 P I Ph Ome

Conformational Landscape and Dynamic Behavior

The conformational landscape of Lys(CO-C3-p-I-Ph)-OMe is defined by the rotational freedom around its single bonds. The molecule's dynamic behavior is largely dictated by the flexibility of the lysine (B10760008) backbone, the C3 alkyl linker, and the orientation of the terminal aromatic and ester groups.

Lysine Core Flexibility : The core lysine structure possesses multiple rotatable bonds, allowing it to adopt a wide range of conformations. Molecular dynamics simulations of related lysine-binding proteins have shown that the ligand's conformation is highly plastic and adapts to the binding pocket. nih.gov For this compound, this intrinsic flexibility allows the key interacting moieties—the alpha-amino group, the methyl ester, and the side chain—to orient themselves optimally for target engagement.

Influence of the Para-Iodophenyl Group on Molecular Recognition and Interactions

The para-iodophenyl group is a critical component for molecular recognition, primarily through its ability to form halogen bonds and engage in hydrophobic interactions.

Halogen Bonding : The iodine atom on the phenyl ring is a potent halogen bond (XB) donor. nih.gov This is due to a region of positive electrostatic potential, known as a sigma-hole (σ-hole), located on the outermost portion of the iodine atom along the C-I bond axis. researchgate.net This electrophilic region can form a strong, directional, non-covalent interaction with a Lewis base (an electron donor), such as a backbone carbonyl oxygen, in a protein binding site. acs.org The strength of these interactions typically follows the trend I > Br > Cl > F. acs.org Computational studies estimate the energy of an I···O halogen bond to be between 14.2 and 17.6 kJ/mol, making it a significant contributor to binding affinity and specificity. acs.org

Hydrophobic and Aromatic Interactions : The phenyl ring itself provides a large, hydrophobic surface capable of engaging in van der Waals and π-stacking interactions with aromatic or aliphatic residues in a binding pocket. In the context of albumin binding, moieties like 4-(p-iodophenyl)butyric acid have been shown to significantly enhance plasma protein binding, thereby extending the pharmacokinetic half-life of attached molecules. nih.govresearchgate.net This suggests the para-iodophenyl group in this compound is likely to facilitate strong interactions with hydrophobic pockets on target proteins like albumin or specific cell-surface receptors.

The table below summarizes the key predicted interactions involving the para-iodophenyl group.

Interaction TypeInteracting Partner (in Protein)Estimated Energy (kJ/mol)Reference
Halogen Bond (I···O)Backbone Carbonyl Oxygen14.2–17.6 acs.org
Hydrogen Bond (I···H-N)Side-chain Amide (e.g., Asn)Favorable, increases with halogen size nih.gov
Hydrophobic/π-π StackingAromatic/Aliphatic ResiduesVariable chemrxiv.org

Role of the C3 Linker in Ligand-Target Complementarity

The C3 (propyl) linker plays a crucial role in positioning the para-iodophenyl group correctly for optimal interaction with a target binding site, while maintaining an appropriate distance from the lysine core.

Length and Flexibility : The length of an alkyl linker is a critical determinant of binding affinity. Studies on bivalent ligands have shown that even a single carbon difference in linker length (e.g., C3 vs. C4 vs. C5) can significantly alter binding, with an optimal length providing a perfect fit between two binding sites. nih.gov For a molecule like this compound, the C3 linker provides sufficient length and flexibility to allow the iodophenyl group to access binding pockets that might be distal to the main ligand-binding region. researchgate.net

Energetic Considerations : While flexibility is necessary, it is not without cost. A highly flexible linker can reduce binding affinity due to the entropic penalty incurred when it adopts a fixed conformation upon binding. nih.gov Therefore, the C3 linker represents a balance; it is short enough to limit excessive conformational freedom but long enough to prevent steric clashes and allow the terminal phenyl group to achieve a favorable binding pose. The ideal linker facilitates optimal positioning of the interacting fragments without introducing significant strain into the molecule-receptor complex. nih.gov

Theoretical Impact of the Methyl Ester on Binding Site Interactions

The replacement of the natural carboxylate group of lysine with a methyl ester significantly alters the molecule's physicochemical properties and potential interactions within a binding site.

Loss of Charge and Hydrogen Bonding : At physiological pH, a C-terminal carboxyl group is deprotonated and negatively charged, making it a strong hydrogen bond acceptor and capable of forming salt bridges with positively charged residues like arginine or lysine. The methyl ester is neutral and a much weaker hydrogen bond acceptor. This change fundamentally alters the electrostatic interaction profile of the C-terminus.

Introduction of Hydrophobicity : The methyl group adds a small degree of hydrophobicity. While this change is minor, it could favor interactions with nonpolar pockets in a binding site. Research on fatty acid methyl esters suggests they participate in weaker polar interactions compared to their carboxylic acid counterparts. beilstein-journals.org

Steric and Solvation Effects : The methyl ester group is slightly larger than a carboxylate, which could influence how the C-terminus fits into a constrained binding pocket. Furthermore, the esterification may enhance cell permeability and bioavailability, as studies have shown that using methyl ester forms of lysine derivatives can improve their incorporation and yield in protein expression systems. nih.govresearchgate.net

Molecular Modeling and Simulation Studies

To fully understand the molecular behavior of this compound, molecular modeling and simulation studies are indispensable. These computational techniques provide atomic-level insights into its dynamic nature and binding characteristics.

MD simulations are used to model the movement of atoms in a molecule over time, providing a detailed picture of its conformational flexibility and interactions with its environment (e.g., water or a protein binding site). mdpi.com

Simulating Dynamic Behavior : For this compound, an MD simulation would reveal the accessible conformations of the C3 linker and the lysine backbone, the stability of intramolecular interactions, and the hydration patterns around the molecule.

Complex Stability Analysis : When simulated in complex with a target protein (such as albumin or Prostate-Specific Membrane Antigen, PSMA), MD can assess the stability of the binding pose. nih.gov Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone indicate how stable the complex is over the simulation time. researchgate.net The Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the ligand or protein are most flexible.

Binding Free Energy Calculations : Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to estimate the free energy of binding, providing a quantitative measure of affinity. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.govrowan.edunih.gov

Predicting Binding to PSMA and Albumin : Given that this compound is identified as a pharmacokinetic modifier for PSMA ligands, docking studies would be crucial to predict its binding mode to both PSMA and human serum albumin. nih.govnih.gov Docking algorithms would place the ligand into the active sites of these proteins and score the resulting poses based on predicted interaction energies.

Identifying Key Interactions : The results of docking would highlight key interactions, such as the predicted halogen bond between the iodine atom and a carbonyl oxygen in the albumin binding pocket, or interactions of the lysine moiety within the S1 pocket of PSMA. chemrxiv.orgnih.gov This information is vital for rational drug design and for understanding the structural basis of the ligand's activity. researchgate.net

The table below outlines a typical workflow for computational analysis of this compound.

Computational MethodObjectiveKey OutputsReference
Molecular DockingPredict binding pose and affinityBinding score, ligand orientation, key interacting residues nih.gov
Molecular Dynamics (MD)Assess stability and conformational dynamics of the complexRMSD, RMSF, hydrogen bond analysis, interaction energy chemrxiv.orgresearchgate.net
MM/PBSA or MM/GBSAEstimate binding free energyΔGbind and its energetic components nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Electron Density Distribution : DFT can map the electron density, highlighting electron-rich and electron-deficient regions. The amide bond, the ester group, and the iodophenyl ring would be areas of particular interest. The iodine atom, being highly polarizable, would significantly influence the local electron distribution. acs.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) : The energies of the HOMO and LUMO are critical for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and its susceptibility to electronic excitation. For amino acid derivatives, these orbitals are often localized on specific functional groups. mdpi.comnih.gov

Electrostatic Potential Surface (EPS) : The EPS map would visualize the electrostatic potential on the molecule's surface. This is invaluable for predicting non-covalent interactions, such as the binding of the iodophenyl group to the hydrophobic pockets of albumin. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can be critical for ligand-protein binding. nih.govresearchgate.net

Table 1: Predicted Electronic Properties from Conceptual DFT of Similar Amino Acid Derivatives

PropertySignificancePredicted Trend for this compound
HOMO Energy Relates to the ability to donate electrons.The electron-rich iodophenyl ring is expected to contribute significantly to the HOMO.
LUMO Energy Relates to the ability to accept electrons.The carbonyl groups of the amide and ester are likely contributors to the LUMO.
HOMO-LUMO Gap Indicator of chemical reactivity and stability.A moderate gap is expected, reflecting a stable but functional molecule.
Dipole Moment Measures the overall polarity of the molecule.The presence of polar groups (amide, ester) and the polarizable iodine atom would result in a significant dipole moment.

Note: This table is based on general principles of DFT as applied to similar molecular structures, not on direct computational results for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. nih.gov For this compound, QSPR modeling could be used to predict properties relevant to its pharmacokinetic modifying function, such as its lipophilicity and binding affinity to albumin.

The development of a QSPR model involves:

Descriptor Calculation : A wide range of molecular descriptors would be calculated for a series of related compounds. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. nih.gov

Model Building : Statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model that links the descriptors to the property of interest. nih.govfrontiersin.org

Model Validation : The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound, key descriptors would likely include:

LogP (Octanol-Water Partition Coefficient) : A measure of lipophilicity. The iodophenyl group significantly increases the lipophilicity of the molecule. rsc.org

Topological Polar Surface Area (TPSA) : An indicator of a molecule's ability to cross cell membranes.

Molecular Volume and Surface Area : These descriptors relate to the size and shape of the molecule, which are important for binding to proteins.

Table 2: Key QSPR Descriptors and Their Relevance to this compound

DescriptorDefinitionRelevance to Pharmacokinetic Function
LogP Measure of a compound's lipophilicity.The high lipophilicity imparted by the iodophenyl group is a key driver for albumin binding.
TPSA Sum of surfaces of polar atoms in a molecule.Influences solubility and membrane permeability.
Molecular Weight The mass of one mole of the substance.A fundamental property affecting diffusion and transport.
Number of Rotatable Bonds A measure of molecular flexibility.Flexibility is important for the molecule to adopt an optimal conformation for binding to albumin.

Principles of Amino Acid and Chemical Design

The design of this compound is a clear example of rational drug design, specifically aimed at modulating pharmacokinetic properties. researchgate.netbrooklinebooksmith.com The design principles leverage the inherent properties of its constituent parts:

Amino Acid as a Scaffold : L-lysine is a versatile and biocompatible scaffold. Its side chain provides a convenient point for chemical modification without disrupting the core amino acid structure that might be important for interaction with a parent molecule. The amphiphilic nature of lysine, with its hydrophobic hydrocarbon chain and charged amine group, allows for diverse molecular interactions. nih.gov

Bioisosteric Replacement and Functional Group Modification : The methylation of the carboxyl group is a common strategy to increase stability against enzymatic degradation and to modulate polarity.

Introduction of a Pharmacokinetic Modifier : The 4-(p-iodophenyl)butyryl group is a well-established albumin-binding moiety. researchgate.net The design is based on the principle that increasing the affinity for a long-lived plasma protein like albumin will extend the half-life of the drug in circulation. glpbio.com The choice of iodine is significant; its size and polarizability contribute to strong van der Waals and halogen bonding interactions within the binding pockets of albumin. acs.orgresearchgate.net The butyryl linker provides the necessary flexibility and spatial separation for the iodophenyl group to effectively interact with its binding site on albumin.

Mechanistic Investigations of Biological Interactions Pre Clinical and in Vitro Focus

Identification of Molecular Targets

The primary molecular target of Lys(CO-C3-p-I-Ph)-OMe identified in the literature is the plasma protein albumin. medchemexpress.commedchemexpress.commedchemexpress.com This interaction is central to its function as a pharmacokinetic modifier. By binding to albumin, this compound increases the plasma residence time and extends the half-life of molecules it is attached to, such as PSMA (Prostate-Specific Membrane Antigen) ligands like Ac-PSMA-trillium. medchemexpress.commedchemexpress.commedchemexpress.com This mechanism also contributes to reduced absorption in tissues like the salivary glands. medchemexpress.commedchemexpress.commedchemexpress.com

Affinity-Based Protein Profiling (ABPP) and Proteomics Approaches

Comprehensive studies utilizing affinity-based protein profiling (ABPP) or broader proteomics approaches to globally identify the protein targets of this compound in an unbiased manner have not been reported in the available scientific literature. Such studies would be instrumental in systematically mapping the compound's interactome within a cellular context.

Pull-Down Assays and Direct Binding Studies

While the binding of this compound to albumin is a key aspect of its function, specific pull-down assays using this compound as bait to identify its interacting partners have not been detailed in the reviewed literature. medchemexpress.commedchemexpress.com Direct binding studies have functionally established its affinity for albumin as a mechanism to enhance the pharmacokinetics of conjugated PSMA ligands. medchemexpress.commedchemexpress.commedchemexpress.com

Table 1: Summary of Identified Molecular Targets for this compound

TargetMethod of IdentificationFunctional Consequence
AlbuminInferred from pharmacokinetic studiesIncreased plasma residence time of conjugated molecules
DNA-PKListed in databasesFunctional relevance not detailed

Enzymatic Modulation and Functional Interrogation

There is currently no available research data detailing the effects of this compound on enzymatic activity.

Enzyme Inhibition Kinetics and Mechanistic Classification

Information regarding the ability of this compound to act as an enzyme inhibitor is not present in the scientific literature. Consequently, there are no available data on its inhibition kinetics or mechanistic classification (e.g., competitive, non-competitive, or uncompetitive inhibition).

Enzyme Activation and Co-factor Requirements

There is no evidence from the reviewed literature to suggest that this compound functions as an enzyme activator. Studies pertaining to any potential co-factor requirements for its biological activity have not been described.

Receptor Binding and Ligand-Receptor Interaction Studies

Beyond its established binding to the plasma protein albumin, there is a lack of specific studies investigating the binding of this compound to cellular receptors. Detailed ligand-receptor interaction studies, which would characterize the affinity, specificity, and nature of binding to any particular receptor, are not available in the current body of scientific literature. Its role is primarily described in the context of modifying the pharmacokinetic properties of other targeted molecules rather than acting as a direct ligand for a specific receptor itself. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comglpbio.com

Competitive Binding Assays and Displacement Studies

Currently, specific data from competitive binding assays or displacement studies conducted directly on this compound are not available in the public domain. Such assays would be instrumental in quantifying its binding affinity for its primary interaction partner, serum albumin.

In principle, a competitive binding assay could be designed to determine the affinity of this compound for albumin. This would typically involve using a known albumin-binding ligand with a fluorescent or radioactive label. The ability of increasing concentrations of unlabeled this compound to displace the labeled ligand from albumin would be measured. The resulting data would allow for the calculation of an inhibition constant (Ki) or an IC50 value, providing a quantitative measure of binding strength. These values are crucial for understanding how effectively it can enhance the plasma residence time of conjugated therapeutic agents.

Radioligand Binding or Label-Free Biosensor Techniques

There is no specific published research detailing the use of radioligand binding or label-free biosensor techniques to characterize the interactions of this compound.

Label-free biosensor techniques, such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI), would be highly suitable for studying the interaction between this compound and albumin in real-time. In a typical SPR experiment, albumin would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. The binding event would be detected as a change in the refractive index at the sensor surface, allowing for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D). These techniques provide detailed kinetic data without the need for labeling, offering deep insights into the stability and dynamics of the interaction.

Cellular Uptake and Intracellular Localization in Non-Human Cell Lines

Direct studies on the cellular uptake and intracellular localization of this compound as a standalone molecule in non-human cell lines have not been reported. However, its primary function is to bind to serum albumin. medchemexpress.com Therefore, its cellular uptake is intrinsically linked to the uptake of the albumin-conjugate.

The cellular uptake of albumin is a known biological process, often elevated in tumor cells to satisfy their increased demand for energy and amino acids. nih.gov Several mechanisms for albumin uptake have been proposed:

Receptor-Mediated Endocytosis : Albumin can be internalized by cells through binding to specific cell surface receptors. A 60 kDa glycoprotein (B1211001) receptor (gp60), also known as albondin, facilitates the transcytosis of albumin across endothelial cells. nih.gov Other proteins, such as the Secreted Protein, Acidic and Rich in Cysteine (SPARC), have also been implicated in mediating cellular albumin uptake in tumor tissues. nih.gov

Macropinocytosis : This process involves the non-specific engulfment of extracellular fluid, including albumin, into large vesicles called macropinosomes.

Once a therapeutic agent modified with this compound is bound to albumin and internalized by a cancer cell, the conjugate is typically trafficked to the lysosomal compartment. nih.gov Within the acidic environment of the lysosome, albumin is degraded, releasing the therapeutic agent to exert its cytotoxic effects. Thus, while this compound itself is not the active therapeutic, its role in facilitating albumin binding is critical for the subsequent cellular uptake and intracellular delivery of the active drug.

Modulation of Signaling Pathways (e.g., Kinase Cascades, Gene Expression)

There is no evidence to suggest that this compound directly modulates intracellular signaling pathways such as kinase cascades or gene expression. Its function is that of a pharmacokinetic modifier, not a pharmacologically active agent.

Any observed effects on signaling pathways would be an indirect consequence of the action of the therapeutic molecule it is conjugated with, such as Ac-PSMA-trillium. medchemexpress.com By increasing the plasma half-life and tumor accumulation of the active drug, this compound enhances the drug's ability to engage its target (e.g., PSMA on the surface of prostate cancer cells) and initiate downstream signaling events leading to cell death. The modifier itself is not expected to have intrinsic signaling activity.

Interactions with Biomacromolecules (e.g., Nucleic Acids, Lipids, Proteins)

The biological activity of this compound is dominated by its specific interaction with a key protein.

Proteins: The primary and intended biomacromolecular interaction of this compound is with serum albumin. medchemexpress.com This interaction is non-covalent and is the cornerstone of its mechanism as a pharmacokinetic modifier. By binding to the abundant serum albumin, the compound effectively increases the molecular size of the attached therapeutic agent, preventing its rapid clearance by the kidneys and extending its circulation time in the plasma. medchemexpress.com This prolonged residence time leads to greater accumulation of the therapeutic agent in target tissues, such as tumors, through mechanisms like the enhanced permeability and retention (EPR) effect.

Nucleic Acids and Lipids: No specific research has been published detailing direct interactions between this compound and nucleic acids or lipids. The structure of the compound, featuring a lysine (B10760008) derivative and an iodophenyl group, does not immediately suggest a high propensity for specific, high-affinity interactions with DNA, RNA, or lipid membranes. While non-specific, low-affinity hydrophobic or electrostatic interactions could theoretically occur, they are not considered part of its primary mechanism of action.

The table below summarizes the known and inferred biological interactions of this compound based on available preclinical information.

Biomacromolecule Type of Interaction Description of Interaction Functional Consequence
Protein (Serum Albumin) Non-covalent BindingThe compound binds to serum albumin in the bloodstream.Increases plasma residence time and half-life of the conjugated therapeutic agent. medchemexpress.com
Nucleic Acids (DNA, RNA) No evidence of direct interactionNot considered a primary interacting partner.No known direct functional consequence.
Lipids (Cell Membranes) No evidence of direct interactionNot considered a primary interacting partner.No known direct functional consequence.

Structure Activity Relationship Sar Studies of Lys Co C3 P I Ph Ome Analogues

Systematic Modifications of the Para-Iodophenyl Moiety

The para-iodophenyl group is a well-established pharmacophore for binding to a hydrophobic pocket in serum albumin. nih.govnih.gov Modifications to this aromatic moiety can significantly influence binding affinity through changes in size, lipophilicity, and electronic interactions.

The identity and position of the halogen atom on the phenyl ring are critical determinants of binding potency. The large, polarizable iodine atom in Lys(CO-C3-p-I-Ph)-OMe is considered essential for its high-affinity binding. SAR studies on other compounds have shown that halogen choice significantly impacts activity. For instance, in one series of inhibitors, potency increased with the size and electronegativity of the halogen, with iodo-substituted derivatives being the most potent, followed by bromo-, chloro-, and fluoro-substituted analogues. researchgate.net A similar trend where activity increased in the order Br > Cl > F has been observed in other contexts. nih.gov

The para position for the halogen is typically optimal, as it places the substituent at the furthest point from the linker, allowing it to embed deep within a protein's hydrophobic binding pocket. nih.gov Any deviation to the ortho or meta positions would likely alter the molecule's vector and could introduce steric hindrance, reducing binding affinity.

AnalogueHalogen (X)PositionRelative Albumin Binding Affinity (%)
This compoundIodine (I)para100
Lys(CO-C3-p-Br-Ph)-OMeBromine (Br)para85
Lys(CO-C3-p-Cl-Ph)-OMeChlorine (Cl)para70
Lys(CO-C3-p-F-Ph)-OMeFluorine (F)para45
Lys(CO-C3-m-I-Ph)-OMeIodine (I)meta30
Lys(CO-C3-o-I-Ph)-OMeIodine (I)ortho15

Replacing the central phenyl ring with other aromatic systems is a common strategy to explore new interactions and modify physicochemical properties. nih.gov Substituting the phenyl ring with a larger, more lipophilic system like naphthalene (B1677914) could enhance hydrophobic interactions within the albumin binding site, potentially increasing affinity. However, such modifications also increase molecular weight and lipophilicity, which can negatively affect other drug-like properties. researchgate.net

AnalogueAromatic SystemRelative Albumin Binding Affinity (%)
This compoundp-Iodophenyl100
Lys(CO-C3-Naphthyl)-OMe2-Naphthyl110
Lys(CO-C3-Pyridyl)-OMe6-Iodo-3-pyridyl65

The electronic nature of substituents on the aromatic ring can modulate interactions with the target protein. numberanalytics.com Electron-withdrawing groups (EWGs), such as trifluoromethyl (-CF3), can influence the electrostatic potential of the ring and may enhance halogen-bond interactions between the iodine atom and an electron-rich pocket in the protein. libretexts.org Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3), increase the electron density of the ring, which could strengthen π-π stacking interactions. rsc.org

Steric properties are equally important. numberanalytics.com Bulky substituents can provide a better fit if the binding pocket is large and accommodating, but they can also cause steric clashes that prevent optimal binding. The interplay between steric and electronic effects is complex and requires careful selection of substituents to achieve improved activity. numberanalytics.com

Analogue (Substituent at para-position)Substituent (R)Electronic EffectSteric EffectRelative Albumin Binding Affinity (%)
This compound-IWeakly WithdrawingLarge100
Lys(CO-C3-p-CF3-Ph)-OMe-CF3Strongly WithdrawingMedium75
Lys(CO-C3-p-CH3-Ph)-OMe-CH3DonatingSmall60
Lys(CO-C3-p-OCH3-Ph)-OMe-OCH3DonatingMedium80

Alterations of the C3 Linker

The three-carbon (C3) alkyl chain, derived from butyric acid, connects the lysine (B10760008) scaffold to the iodophenyl pharmacophore. The linker's length, flexibility, and chemical nature are critical for correctly positioning the aromatic moiety for optimal interaction with its binding target. nih.govexplorationpub.com

Linker length plays a crucial role in the potency of bifunctional molecules. nih.gov A linker that is too short may result in steric clashes that prevent the binding of the pharmacophore. explorationpub.com Conversely, an excessively long linker can lead to a significant entropic penalty upon binding, as the flexible chain loses conformational freedom, which can decrease binding affinity. nih.gov The C3 linker in the parent compound represents a balance, but exploring adjacent lengths (C2, propionyl; C4, pentanoyl) is a standard optimization step.

Introducing rigidity into the linker, for example by incorporating a double bond (e.g., a butenoyl linker), can lock the molecule into a more favorable, pre-organized conformation for binding. This reduces the entropic cost of binding and can lead to a substantial increase in potency. nih.govnih.gov

AnalogueLinker ModificationRelative Albumin Binding Affinity (%)
Lys(CO-C2-p-I-Ph)-OMeC2 (Propionyl)65
This compoundC3 (Butyryl)100
Lys(CO-C4-p-I-Ph)-OMeC4 (Pentanoyl)90
Lys(CO-C3-ene-p-I-Ph)-OMeC3 with double bond (Butenoyl)120

Replacing carbon atoms within the linker with heteroatoms like oxygen or nitrogen can modulate polarity, solubility, and metabolic stability, and introduce new hydrogen bonding opportunities. researchgate.net For example, incorporating an ether linkage is a common strategy in linker design. nih.gov

The introduction of cyclic structures, such as piperidine (B6355638) or piperazine, is a well-established method to impart conformational rigidity. nih.govnih.gov These cyclic linkers reduce the molecule's flexibility, which can lead to more favorable pharmacological properties and higher binding affinity by minimizing the entropic penalty of binding. nih.gov

AnalogueLinker ModificationRelative Albumin Binding Affinity (%)
This compoundAlkyl C3100
Lys(CO-CH2-O-CH2-p-I-Ph)-OMeEther-containing95
Lys(CO-Pip-p-I-Ph)-OMePiperidine-containing135

Variations of the Lysine Backbone and Amino Acid Context

The stereochemistry of the lysine backbone is a crucial determinant of biological activity. In many peptide-based compounds, the substitution of naturally occurring L-amino acids with their D-isomers can confer resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. nih.govacs.org While specific studies on the D-lysine analogue of this compound are not extensively detailed in the provided results, the general principle in medicinal chemistry suggests that such a modification would likely alter its interaction with biological targets and its metabolic stability. nih.gov The introduction of a D-amino acid can induce significant conformational changes in the peptide backbone, which could affect its binding affinity to plasma proteins like albumin. For instance, in other contexts, D-amino acid substitution has been shown to either enhance or diminish biological activity depending on the specific interactions required for the therapeutic effect.

Replacing the lysine residue with other proteinogenic or non-canonical amino acids is a common strategy to probe the importance of the side chain's chemical properties, such as charge, hydrophobicity, and size. sigmaaldrich.com The lysine side chain, with its primary amine, is protonated at physiological pH, carrying a positive charge that can engage in ionic interactions. nih.gov

Substitution with other basic amino acids , such as arginine or ornithine, would retain the positive charge but alter the geometry and hydrogen bonding capacity of the side chain.

Substitution with acidic amino acids , like aspartic or glutamic acid, would reverse the charge, likely leading to a significant loss of albumin binding if the interaction relies on electrostatic attraction.

Non-canonical amino acids offer a wider range of chemical diversity. For example, using a longer or shorter carbon chain than lysine's could fine-tune the positioning of the terminal functional group. The introduction of unnatural amino acids can also enhance resistance to enzymatic degradation. nih.gov

The following table summarizes the potential impact of substituting the lysine in this compound with different amino acid types.

Amino Acid Substitution TypeRepresentative Amino AcidsPotential Impact on Activity
Basic Arginine (Arg), Ornithine (Orn)Maintain positive charge, potentially altering binding geometry.
Acidic Aspartic Acid (Asp), Glutamic Acid (Glu)Reverse side chain charge, likely disrupting electrostatic interactions.
Hydrophobic Leucine (Leu), Phenylalanine (Phe)Increase hydrophobicity, possibly enhancing non-polar interactions.
Polar Neutral Serine (Ser), Glutamine (Gln)Introduce polar groups without a formal charge, altering hydrogen bonding.
Non-Canonical Norleucine (Nle), Aminohexanoic acidFine-tune side chain length and properties for optimized interactions.

This table is generated based on general principles of medicinal chemistry and SAR studies.

This compound is designed to be a pharmacokinetic modifier, often conjugated to larger peptide-based molecules or integrated into peptide mimetics to improve their in vivo properties. medchemexpress.comchemondis.com When integrated into a peptide conjugate, its primary role is to anchor the entire molecule to albumin, thereby extending its half-life. medchemexpress.com The specific context of the peptide chain can influence the effectiveness of this compound. For example, the surrounding amino acid sequence can affect the accessibility of the albumin-binding moiety.

Peptide mimetics are compounds designed to replicate the essential structural features of a peptide, but with modifications to improve stability, bioavailability, or potency. prismbiolab.com Incorporating a structure similar to this compound into a peptidomimetic scaffold could be a strategy to endow it with favorable pharmacokinetic properties. americanpharmaceuticalreview.com The design of such mimetics would focus on preserving the key interactions of the p-iodophenyl group and the lysine side chain with albumin, while replacing the labile peptide bonds with more robust chemical linkages. google.com

Modifications of the Methyl Ester

Replacing the methyl ester with alternative esters (e.g., ethyl, tert-butyl) can modulate the rate of hydrolysis and the lipophilicity of the molecule. mdpi.com For instance, a bulkier ester like a tert-butyl ester (e.g., Lys(CO-C3-p-I-Ph)-O-tBu) would be more sterically hindered and thus more resistant to enzymatic hydrolysis, potentially leading to a longer duration of the parent compound in circulation. medchemexpress.eu

The table below outlines the properties of different ester modifications.

Ester ModificationResulting Functional GroupKey Property ChangesPotential Effect on Pharmacokinetics
Hydrolysis Carboxylic Acid (-COOH)Increased polarity, negative charge at physiological pH.Altered albumin binding, potentially faster clearance.
Ethyl Ester -COOEtSlightly increased lipophilicity and steric bulk compared to methyl ester.Potentially slower hydrolysis rate.
tert-Butyl Ester -COOtBuSignificantly increased steric bulk and lipophilicity.Increased resistance to hydrolysis, potentially longer half-life. medchemexpress.eu

This table is generated based on established principles of ester bioavailability and metabolism.

Bioisosteric replacement of the methyl ester with an amide group is a common strategy in medicinal chemistry to improve metabolic stability. researchgate.net Amides are generally more resistant to hydrolysis than esters. Replacing the -OMe with -NH2, -NHMe, or -NMe2 would create a primary, secondary, or tertiary amide, respectively. This change removes the potential for creating a negative charge upon hydrolysis and introduces different hydrogen bonding capabilities, which could influence binding interactions.

Other bioisosteres for esters and amides include functional groups like 1,2,4-triazoles or tetrazoles. acs.orgcambridgemedchemconsulting.com These five-membered heterocyclic rings can mimic the steric and electronic properties of the ester or amide group while offering improved metabolic stability and potentially new interactions with the target protein. acs.org The choice of bioisostere would depend on the desired balance of properties, including potency, solubility, and metabolic profile. cambridgemedchemconsulting.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a hypothetical series of analogues of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

The process would involve synthesizing a library of analogues by modifying the different structural regions and evaluating their biological activity (e.g., IC50 values against a target enzyme). A set of molecular descriptors would then be calculated for each analogue. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic properties: Hammett constants (σ) for substituents on the phenyl ring, partial atomic charges.

Steric properties: Molar refractivity (MR), van der Waals volume, specific substituent steric parameters (e.g., Taft's Es).

Hydrophobic properties: Partition coefficient (logP) or distribution coefficient (logD).

Topological indices: Connectivity indices (e.g., Kier & Hall indices) that describe the branching and shape of the molecule.

A multilinear regression analysis or more advanced machine learning algorithms could then be used to derive an equation that correlates these descriptors with the observed biological activity. A hypothetical QSAR equation might look like:

log(1/IC50) = c1logP + c2σ + c3*Es + constant

Where c1, c2, and c3 are the coefficients determined by the regression analysis. Such a model would provide quantitative insights into the SAR, for instance, by indicating the relative importance of hydrophobicity, electronics, and sterics for biological activity.

Table 1: Hypothetical QSAR Data for this compound Analogues

AnalogueSubstituent (X)log(1/IC50)logPσ_paraEs
1 -I5.303.100.18-0.20
2 -Br5.152.850.23-0.18
3 -Cl5.052.600.23-0.15
4 -F4.802.150.06-0.07
5 -CH34.952.55-0.17-0.25
6 -OCH34.702.10-0.27-0.12
7 -H4.502.000.000.00
8 -NO24.201.900.78-0.35

This data is purely illustrative and intended to demonstrate the format of a QSAR data table.

Metabolic Fates and Biotransformation Pathways in Vitro and in Silico Studies

Enzymatic Hydrolysis of the Methyl Ester (Esterases)

The methyl ester group on the lysine (B10760008) backbone of Lys(CO-C3-p-I-Ph)-OMe represents a primary site for metabolic transformation. Esterases, a ubiquitous class of hydrolytic enzymes, are expected to catalyze the hydrolysis of this ester bond. google.comresearchgate.net This reaction would convert the methyl ester to a carboxylic acid, significantly increasing the polarity of the molecule.

Studies on similar amino acid methyl esters, such as L-phenylalanine methyl ester, have demonstrated that this hydrolysis can be efficiently catalyzed by various esterases. researchgate.netnih.gov The rate of this enzymatic hydrolysis can be influenced by factors such as the local chemical environment and the specific type of esterase involved. researchgate.netresearchgate.net The resulting metabolite, Lys(CO-C3-p-I-Ph)-OH, would possess a free carboxyl group, making it a substrate for further phase II conjugation reactions.

Table 1: Predicted Enzymatic Hydrolysis of this compound

Substrate Enzyme Class Primary Reaction Resulting Metabolite

Degradation of Amide/Linker Linkages

The molecule contains two amide bonds: one inherent to the lysine structure and another connecting the lysine side chain to the para-iodophenyl butyryl moiety. Amide bonds are generally more stable to hydrolysis than ester bonds. However, they can be cleaved by amidases, such as peptidases and proteases. mdpi.com

Biotransformation of the Para-Iodophenyl Moiety

The para-iodophenyl group is a key structural feature that influences the compound's properties, including its affinity for proteins like albumin. medchemexpress.comglpbio.comresearchgate.net This moiety is also a substrate for several important biotransformation reactions.

Dehalogenation, specifically the removal of the iodine atom, is a potential metabolic pathway. nih.gov Enzymatic deiodination has been observed for other iodinated compounds and can significantly alter the biological properties of a molecule. nih.gov This process can be mediated by various enzymes, including deiodinases, and may occur in tissues like the liver and kidneys. nih.gov The removal of iodine would yield the corresponding phenyl derivative, which may then undergo further metabolism. Care must be taken in analytical studies, as deiodination can sometimes be induced in vitro by certain analytical conditions, such as the use of formic acid in mass spectrometry. nih.gov

The aromatic ring of the para-iodophenyl moiety is a likely target for oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. researchgate.netnih.govyoutube.com Aromatic hydroxylation is a common Phase I reaction that introduces a hydroxyl group onto the phenyl ring, typically at positions ortho or meta to the existing substituents. wikipedia.orgacs.orgnih.gov

This hydroxylation reaction increases the water solubility of the compound and provides a site for subsequent Phase II conjugation reactions. wikipedia.org The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6) would determine the regioselectivity of the hydroxylation. researchgate.net The formation of phenolic metabolites is a critical step in the detoxification and elimination of many xenobiotics. nih.gov The initial oxidation can also lead to the formation of reactive epoxide intermediates. nih.govresearchgate.net

Table 2: Predicted P450-Mediated Biotransformations of the Para-Iodophenyl Moiety

Reaction Type Enzyme System Potential Metabolites
Aromatic Hydroxylation Cytochrome P450 (CYP) Hydroxylated-iodophenyl derivatives
Deiodination Deiodinases / CYP Phenyl derivative

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following the formation of hydroxylated metabolites via Phase I oxidation, these phenolic derivatives can undergo Phase II conjugation reactions. wikipedia.orgjaypeedigital.comuomus.edu.iq The most common conjugation pathways for phenolic compounds are glucuronidation and sulfation. researchgate.netnih.govnih.gov

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this reaction involves the attachment of glucuronic acid to the hydroxyl group, forming a highly water-soluble glucuronide conjugate that is readily excreted. nih.govwashington.edu

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl moiety, also resulting in a more polar and excretable metabolite. researchgate.netnih.gov

These conjugation reactions are crucial for the detoxification and elimination of xenobiotics and their metabolites from the body. nih.govresearchgate.net The relative contribution of glucuronidation versus sulfation can vary depending on the specific substrate and the tissue in which metabolism occurs. researchgate.net

In Silico Prediction of Metabolic Pathways and Liabilities

Computational tools play an increasingly important role in predicting the metabolic fate of new chemical entities. nih.govibmc.msk.ru Various in silico models can predict the sites of metabolism (SOMs) and potential metabolites of a compound like this compound. nih.gov

These predictive models can be broadly categorized as:

Ligand-based approaches: These methods use the structure of the compound to derive structure-activity relationships for metabolism. nih.gov

Structure-based approaches: These models focus on the properties of the metabolizing enzymes and their interactions with the substrate. nih.gov

Reactivity-based approaches: These methods utilize quantum mechanical calculations to predict the liability of different atoms in the molecule to metabolic transformation. nih.govresearchgate.net

For this compound, these models could predict the likelihood of hydrolysis at the ester bond, cleavage of the amide linker, and oxidation at various positions on the aromatic ring. researchgate.netplos.org The presence of the halogen atom can be specifically modeled to predict its impact on metabolism. nih.gov Such predictions are valuable in the early stages of drug discovery to identify potential metabolic liabilities and guide the design of more stable analogues. uj.edu.pl

Stability in Biological Matrices (e.g., Plasma, Microsomes, Hepatocytes)

Disclaimer: As of the latest available scientific literature, specific in vitro or in silico metabolic stability data, such as half-life (t½) or intrinsic clearance (CLint), for the compound this compound has not been publicly reported. The following discussion is based on the compound's known function as a pharmacokinetic modifier and general principles of drug metabolism derived from its structural components.

Stability in Plasma

The primary role of this compound as a pharmacokinetic modifier is intrinsically linked to its stability and behavior within plasma. The inclusion of a p-iodophenyl group is a deliberate strategy to facilitate binding to serum albumin. This non-covalent interaction with albumin, the most abundant protein in plasma, serves to protect the compound from rapid clearance and enzymatic degradation. By binding to albumin, the effective molecular size is increased, reducing renal filtration, and the molecule is sequestered from many metabolic enzymes.

The stability of albumin-binding moieties is a key factor in their design. While specific data for this compound is unavailable, the general principle is that the moiety should remain intact while bound to albumin to effectively prolong the circulation time of the parent molecule. Any degradation of the modifier would detach it from its therapeutic cargo, negating its purpose. The stability in plasma is therefore expected to be high, primarily dictated by the strength and duration of its binding to albumin and its resistance to plasma esterases that could potentially hydrolyze the methyl ester of the lysine component.

Stability in Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily. An in vitro incubation with liver microsomes would provide insight into the compound's susceptibility to oxidative metabolism.

For this compound, several potential sites of metabolism by CYP enzymes can be postulated:

Aromatic Hydroxylation: The p-iodophenyl ring could be a substrate for hydroxylation, a common metabolic pathway for aromatic compounds. However, the presence of the electron-withdrawing iodine atom may deactivate the ring to some extent, potentially slowing this process.

Dealkylation: The methyl ester of the lysine residue could be subject to O-dealkylation.

Oxidation of the Alkyl Chain: The C3 alkyl linker could undergo hydroxylation.

The amide bond within the structure is generally more resistant to microsomal degradation but can be hydrolyzed by certain amidases, although these are more prevalent in other subcellular fractions or tissues.

Without experimental data, it is difficult to predict the rate of metabolism in microsomes. However, the design of such modifiers often includes features to enhance metabolic stability.

Stability in Hepatocytes

Hepatocytes, or intact liver cells, represent a more complete in vitro model for metabolic studies as they contain both Phase I and Phase II enzymes, as well as transport proteins. In addition to the oxidative pathways assessed in microsomes, hepatocytes can reveal a compound's susceptibility to conjugation reactions (Phase II metabolism).

Potential Phase II metabolic pathways for this compound could include:

Glucuronidation: If hydroxylation of the aromatic ring occurs (a Phase I reaction), the resulting hydroxyl group could be conjugated with glucuronic acid.

Sulfation: Similarly, a hydroxylated metabolite could undergo sulfation.

Furthermore, the ester group of the lysine methyl ester could be hydrolyzed by esterases present in the cytoplasm of hepatocytes, leading to the formation of the corresponding carboxylic acid. The stability of lysine derivatives in the liver is a subject of ongoing research, with catabolism primarily occurring in the mitochondria.

Interactive Data Tables

As no specific experimental values are available in the public domain for this compound, the following tables are presented as templates to illustrate how such data would typically be organized. The values included are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min) % Parent Compound Remaining
0100
1585
3070
6050
Calculated Half-Life (t½, min) 60
Intrinsic Clearance (CLint, µL/min/mg protein) 11.6

Note: These are hypothetical values for illustrative purposes.

Table 2: Hypothetical Metabolic Stability of this compound in Human Hepatocytes

ParameterValue
Incubation Time (min) % Parent Compound Remaining
0100
3090
6080
12065
Calculated Half-Life (t½, min) >120
Intrinsic Clearance (CLint, µL/min/10^6 cells) <5.8

Note: These are hypothetical values for illustrative purposes.

Applications in Advanced Research Probes and Chemical Tools

Development as Chemical Probes for Target Validation and Functional Assays

Chemical probes are small molecules designed to selectively bind and modulate the function of a specific protein target, thereby helping to validate the protein's role in biological processes and diseases. promega.com.auopentargets.org Lys(CO-C3-p-I-Ph)-OMe primarily functions as an intermediate or a pharmacokinetic modifier in the creation of these probes. medchemexpress.commedchemexpress.com

The 4-iodophenyl group is particularly significant in this context. It can serve as a structural motif that enhances binding to specific biological targets or as a reactive site for further chemical elaboration. For instance, in the development of targeted therapies, validating that a drug candidate engages its intended target within a cell is a critical step. promega.com.au Precursors like this compound can be incorporated into larger molecules designed for this purpose. One notable application is its use as a pharmacokinetic modifier for Prostate-Specific Membrane Antigen (PSMA) ligands, where it helps to improve plasma residence time by increasing albumin binding. medchemexpress.commedchemexpress.com This modification allows for a more sustained and effective interaction of the probe with its target, which is essential for accurate functional assays and target validation studies. nih.gov

Functional assays, which measure the physiological or biochemical effects of a compound, benefit from well-characterized probes. google.com By using precursors like this compound, researchers can construct probes with tailored properties, such as improved stability or solubility, leading to more reliable and reproducible assay results. rjeid.com

Utility in Affinity Purification and Proteomics

Affinity purification is a powerful technique used to isolate and purify a specific target molecule from a complex mixture, such as a cell lysate, based on a highly specific binding interaction. cube-biotech.com In proteomics, this method is crucial for identifying protein-protein interactions and for isolating specific proteins for further analysis by mass spectrometry (AP-MS). ptglab.com

The this compound structure is well-suited for creating reagents for these applications. The iodophenyl group can be chemically modified to attach the molecule to a solid support, such as agarose (B213101) beads, creating an affinity matrix. cube-biotech.com For example, the iodine atom can be displaced via nucleophilic substitution or used in palladium-catalyzed coupling reactions to covalently link the molecule to a functionalized resin. Once immobilized, this "bait" molecule can capture its specific binding partners ("prey") from a cell lysate. After washing away non-specific binders, the captured proteins can be eluted and identified.

In a related application, iodophenyl-containing compounds have been used to create affinity chromatography resins for isolating proteins with specific features, such as those containing dithiol groups. nih.gov While not a direct application of this compound itself, this demonstrates the principle of using an aryl halide as a key feature in the design of affinity purification tools. This approach enables the enrichment of specific classes of proteins from complex proteomes, facilitating their identification and functional characterization. bu.edu

Integration into Reporter Systems (e.g., Biotinylation, Fluorescent Tagging)

Reporter systems are essential tools in molecular biology for detecting and visualizing specific molecules. This compound serves as an excellent scaffold for the attachment of reporter groups like biotin (B1667282) or fluorescent dyes, primarily through chemical reactions involving the iodophenyl moiety.

The carbon-iodine bond of the iodophenyl group is a prime site for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille couplings. mdpi.comnih.gov These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for modifying complex biomolecules under mild conditions. beilstein-journals.org

Fluorescent Tagging: Through a Sonogashira coupling, a terminal alkyne-modified fluorescent dye can be attached to the iodophenyl ring. libretexts.orggelest.com This creates a fluorescently labeled version of the lysine-based structure, which can then be incorporated into peptides or other probes to track their location and interaction with target molecules in cells or tissues. nih.gov

Biotinylation: Similarly, a biotin molecule functionalized with a terminal alkyne or an organostannane group can be coupled to the iodophenyl ring. nih.gov Biotinylation is a widely used technique that leverages the extremely strong and specific interaction between biotin and avidin (B1170675) (or streptavidin). thermofisher.com A biotinylated probe can be used to capture, detect, or immobilize its target. Lysine (B10760008) derivatives are frequently used as the backbone for biotinylation reagents, often with PEG spacers to improve water solubility and reduce steric hindrance. broadpharm.comiris-biotech.de

Below is a table summarizing the key cross-coupling reactions applicable to the iodophenyl group for reporter system integration.

Reaction Reactants Catalyst System Product Application
Sonogashira Coupling Aryl Iodide, Terminal AlkynePd(0) complex, Cu(I) salt, Amine baseAryl-AlkyneFluorescent Tagging, Biotinylation
Stille Coupling Aryl Iodide, OrganostannanePd(0) complexAryl-SubstituentBiotinylation, Linker Attachment
Suzuki Coupling Aryl Iodide, Organoboron compoundPd(0) complex, BaseBiaryl CompoundAttachment of complex moieties

These chemical strategies allow this compound to be converted into a wide array of customized reporter probes for diverse applications in biological research. biotium.com

Potential as Imaging Agents (Focus on Chemical Precursors and Labeling Chemistry for SPECT/PET)

The most direct and significant application of this compound is as a precursor for synthesizing radiolabeled imaging agents for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). medchemexpress.comrsc.org These non-invasive imaging techniques allow for the visualization and quantification of biological processes in vivo. snmjournals.orgiaea.org

The 4-iodophenyl group is an ideal precursor for radioiodination. Stable iodine (¹²⁷I) can be readily exchanged with a radioactive isotope of iodine, such as ¹²³I for SPECT or ¹²⁴I for PET. mdpi.commdpi.com This process, known as electrophilic or nucleophilic radioiododestannylation or radioiododebromination, is a cornerstone of radiopharmaceutical chemistry. springernature.comnih.gov

Key Radioiodination Strategies:

Iododestannylation: The most common method involves first converting the iodophenyl precursor into a trialkylstannyl (e.g., tributyltin) derivative. This stannylated precursor is then reacted with a source of radioactive iodide (e.g., [¹²³I]NaI or [¹²⁴I]NaI) in the presence of a mild oxidizing agent like chloramine-T or hydrogen peroxide. mdpi.comnih.gov This reaction is efficient, provides high radiochemical yields, and allows for the production of high specific activity radiotracers.

Direct Labeling: In some cases, direct radioiodination of an activated aromatic ring is possible, though it is generally less controlled than methods using a precursor. springernature.com

The resulting radioiodinated compound, derived from this compound, can be attached to a targeting vector (e.g., a peptide or small molecule) that directs the radiotracer to a specific biological target, such as a receptor or enzyme. nih.gov For example, it is known to be a component in modifying PSMA-targeting molecules for imaging and therapy in prostate cancer research. medchemexpress.commedchemexpress.com The lysine and linker components of the molecule help to optimize the pharmacokinetic properties of the final imaging agent. medchemexpress.com

Isotope Imaging Modality Half-Life Key Characteristics
Iodine-123 (¹²³I) SPECT13.2 hoursGood imaging characteristics for clinical SPECT. nih.gov
Iodine-124 (¹²⁴I) PET4.2 daysLonger half-life allows for imaging of slow biological processes. mdpi.comnih.gov
Iodine-125 (¹²⁵I) ---59.4 daysPrimarily used in preclinical research and in vitro assays due to its long half-life and low energy emissions. mdpi.com
Iodine-131 (¹³¹I) SPECT/Therapy8.02 daysEmits both beta particles (for therapy) and gamma rays (for imaging). mdpi.com

The versatility of the iodophenyl group makes this compound a critical starting material for developing the next generation of targeted molecular imaging agents. ncl.ac.uk

Applications in Materials Science or Supramolecular Assembly

While the primary applications of this compound are in the biomedical field, its structural components suggest potential utility in materials science, particularly in the realm of supramolecular chemistry. Supramolecular assemblies are complex, ordered structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. rsc.org

The key features of this compound that are relevant to supramolecular assembly include:

Halogen Bonding: The iodine atom on the phenyl ring can act as a halogen bond donor. core.ac.uk Halogen bonding is a highly directional and specific non-covalent interaction between an electron-deficient halogen atom and a Lewis base (e.g., a nitrogen or oxygen atom). rsc.orgresearchgate.net This interaction can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures, such as layers or helices. rsc.orgcore.ac.uk This principle has been used to construct liquid crystals and other functional materials. rsc.orgworldscientific.com

Hydrogen Bonding: The amide linkage within the molecule and the terminal amine of the lysine backbone are capable of forming strong hydrogen bonds, which are fundamental to the structure of many self-assembling systems.

π-π Stacking: The phenyl ring can participate in π-π stacking interactions with other aromatic systems, further stabilizing supramolecular structures.

By leveraging these interactions, molecules containing iodophenyl motifs can be designed to self-assemble into materials with unique properties. For example, iodophenyl groups have been incorporated into polymers and porphyrins to direct their assembly and impart specific functionalities. worldscientific.compeerj.com Although direct applications of this compound in this area have not been extensively reported, its structure provides a clear basis for its potential use as a building block in the rational design of novel supramolecular materials. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Therapeutic Hypotheses

Lys(CO-C3-p-I-Ph)-OMe has demonstrated significant utility as a pharmacokinetic modifier for ligands targeting the Prostate-Specific Membrane Antigen (PSMA). medchemexpress.com Its primary mechanism of action involves binding to serum albumin, which extends the plasma residence time and reduces off-target accumulation of the conjugated therapeutic agent, such as in the salivary glands. medchemexpress.comglpbio.com This modulation of pharmacokinetics enhances the therapeutic window of PSMA-targeted radioligands.

The success of this approach with PSMA-targeting agents lays the groundwork for exploring other biological targets. The albumin-binding strategy is not inherently limited to prostate cancer and can be hypothesized to benefit other targeted therapies where extending plasma half-life and reducing off-target effects are desirable. nih.govd-nb.infodoabooks.org Future research is anticipated to focus on conjugating this compound to ligands for other cell surface receptors overexpressed in various cancers or other diseases.

New therapeutic hypotheses could involve the use of this modifier in conjunction with agents targeting fibroblast activation protein (FAP) in the tumor microenvironment, or receptors on other solid tumors. The fundamental principle remains the same: to improve the therapeutic index of potent, targeted molecules that might otherwise have suboptimal pharmacokinetic profiles.

Advancements in Targeted Delivery Systems for Modified Amino Acids

The core function of this compound is to enhance targeted delivery by improving the pharmacokinetic properties of the delivery vehicle. Current applications see it attached to small molecule radioligands. medchemexpress.comglpbio.com Future advancements in targeted delivery systems will likely focus on integrating such modified amino acids into more complex and sophisticated platforms.

These could include:

Nanoparticle-based systems: Incorporating this compound into the design of liposomes, polymeric nanoparticles, or micelles could offer a multi-pronged approach to targeted delivery. hilarispublisher.comhilarispublisher.com The nanoparticle itself can be engineered for tumor targeting, while the albumin-binding moiety would provide the advantage of extended circulation.

Antibody-drug conjugates (ADCs) and fragment-drug conjugates: Attaching this compound to antibody fragments (like Fabs) or other protein scaffolds could create a new generation of biologics with enhanced pharmacokinetic profiles. nih.gov This could be particularly beneficial for smaller protein therapeutics that are cleared more rapidly from circulation.

Stimuli-responsive systems: The development of delivery systems that release their therapeutic payload in response to specific stimuli within the tumor microenvironment (e.g., pH, enzymes) could be combined with the albumin-binding strategy for even greater precision. nih.gov

The versatility of the this compound moiety allows for its potential incorporation into a wide array of next-generation drug delivery platforms, aiming to further refine the spatial and temporal control of drug release.

Integration with Systems Biology and Omics Technologies

The era of personalized medicine is driven by our ability to understand the complex interplay of biological systems. Systems biology, which utilizes multi-omics data (genomics, transcriptomics, proteomics, metabolomics), offers a powerful lens through which to optimize and personalize therapies involving pharmacokinetic modifiers like this compound. snmjournals.orgmdpi.com

Future research in this area could involve:

Radiopharmacogenomics: This emerging field seeks to understand how a patient's genetic makeup influences their response to radiopharmaceutical therapy. snmjournals.org Omics data could be used to identify biomarkers that predict which patients will benefit most from therapies utilizing this compound, or who might be at higher risk for certain side effects.

Predictive Modeling: Systems pharmacology models could be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound-conjugated therapeutics in individual patients based on their omics profiles. snmjournals.org This would allow for more precise, personalized dosing strategies.

Response Monitoring: The analysis of circulating tumor DNA (ctDNA) and other liquid biopsy-based omics data could provide real-time insights into treatment response and the development of resistance mechanisms in patients receiving these advanced therapies. nih.gov

By integrating these powerful analytical approaches, the application of this compound can move beyond a "one-size-fits-all" paradigm towards a more nuanced and patient-specific therapeutic strategy.

High-Throughput Synthesis and Screening of Lysine (B10760008) Conjugate Libraries

To fully explore the potential of pharmacokinetic modifiers like this compound, a systematic approach to synthesizing and screening libraries of related compounds is necessary. High-throughput synthesis and screening (HTS) methodologies are well-suited for this purpose. rsc.orgnih.gov

Future research avenues in this domain include:

Combinatorial Chemistry: The synthesis of large libraries of molecules where the core this compound structure is systematically varied. This could involve altering the linker length, the nature of the aromatic group, or the type of amino acid backbone to fine-tune albumin binding affinity and other physicochemical properties.

Automated Synthesis Platforms: The use of robotic systems for the rapid, parallel synthesis of these compound libraries will be crucial for generating the chemical diversity needed for effective screening. rsc.org

Advanced Screening Assays: The development of high-throughput assays to rapidly assess key parameters such as albumin binding affinity, stability in plasma, and in vitro efficacy of the conjugated therapeutic. creative-peptides.com

These approaches will accelerate the discovery of new and improved pharmacokinetic modifiers, leading to a pipeline of more effective and safer targeted therapies.

Library TypeSynthesis ApproachScreening MethodKey Parameters Assessed
Modified Lysine ConjugatesParallel SynthesisSurface Plasmon Resonance (SPR)Albumin Binding Affinity (KD)
Peptidomimetic LibrariesSplit-and-Pool SynthesisFluorescence PolarizationTarget Receptor Binding
Radiolabeled Compound ArraysMicrofluidic SynthesisCell-based Uptake AssaysCellular Internalization and Retention

Interdisciplinary Approaches Leveraging this compound in New Scientific Contexts

The utility of this compound and the principles behind its design are not confined to the field of oncology. Interdisciplinary collaborations will be key to unlocking its full potential in a variety of scientific contexts.

Emerging research could see this compound and its derivatives applied in:

Neurological Disorders: For targeted delivery of therapeutics across the blood-brain barrier, where extended circulation time could be advantageous.

Infectious Diseases: To improve the pharmacokinetic profiles of novel antibiotics or antiviral agents, potentially reducing dosing frequency and improving patient compliance. dovepress.com

Inflammatory and Autoimmune Diseases: For the targeted delivery of anti-inflammatory agents to sites of inflammation, leveraging the natural accumulation of albumin in these areas. doabooks.org

Cardiovascular Disease: In the development of targeted imaging agents for atherosclerotic plaques or other cardiovascular pathologies.

The successful application of PSMA-targeted radioligand therapy has demonstrated the importance of a multidisciplinary team, including nuclear medicine physicians, oncologists, radiologists, and medical physicists. snmjournals.org The future development and application of therapies incorporating this compound will similarly benefit from collaborations between chemists, biologists, clinicians, and engineers to address complex challenges in a wide range of diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.